2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide features a pyrimidoindole core fused with a 3,5-dimethylphenyl group at position 3, a sulfanyl bridge at position 2, and an acetamide moiety substituted with a 4-methylphenyl group. The pyrimidoindole system is known for its rigidity and ability to engage in π-π stacking, while the sulfanyl group may enhance redox stability compared to oxygen-based analogs .
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-16-8-10-19(11-9-16)28-23(32)15-34-27-30-24-21-6-4-5-7-22(21)29-25(24)26(33)31(27)20-13-17(2)12-18(3)14-20/h4-14,29H,15H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZPIWUAAUHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acetamide formation. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and potential biological effects.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs .
- In contrast, the 4-chlorophenyl substituent in the analog (Table 1) introduces electron-withdrawing effects, which could alter binding affinities in enzymatic targets .
- Solubility : The 4-methylphenyl acetamide in the target compound reduces polarity compared to the 3-methoxyphenyl group in the analog (), likely decreasing aqueous solubility but improving lipid bilayer penetration .
- Synthetic Yields : Coupling reactions using diazonium salts (as in ) yield high-purity products (94–95%), suggesting robust synthetic routes for related compounds .
Spectroscopic and Analytical Data
- IR Spectroscopy: The target compound’s acetamide C=O stretch is expected near 1664 cm⁻¹, consistent with analogs (e.g., 1664 cm⁻¹ in ).
- NMR : Aromatic protons on the 3,5-dimethylphenyl group would display symmetrical splitting (singlet for para-substituted methyl groups), while the 4-methylphenyl acetamide’s protons would show characteristic doublets (J ≈ 9 Hz) .
Computational and Experimental Insights
Such methods could elucidate the impact of substituents on the target’s reactivity and stability .
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS Number: 1260920-36-2) is a complex organic molecule noted for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects against cancer cells, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 467.6 g/mol. The structure features a pyrimido[5,4-b]indole core linked to a sulfanyl group and an acetamide moiety. This unique combination may influence its biological interactions and efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. A study on thienopyrimidinone derivatives demonstrated that modifications at specific positions enhance antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were assessed, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 4c | 12 | S. aureus |
| 4e | 10 | E. coli |
| 5c | 15 | M. tuberculosis |
Cytotoxicity Against Cancer Cells
The compound's cytotoxic potential has been evaluated in various cancer cell lines. For instance, derivatives of thieno[2,3-d]pyrimidine have shown IC50 values ranging from 27.6 μM to 50 μM against breast cancer cell lines (MDA-MB-231). Such findings suggest that the presence of electron-withdrawing groups in the structure can enhance cytotoxicity due to increased reactivity .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The sulfanyl group may play a crucial role in mediating these interactions, potentially leading to the modulation of biological processes associated with microbial resistance and tumor growth inhibition .
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies demonstrated that compounds similar to the target molecule exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of a thienopyrimidinone ring structure was essential for this activity .
- Cytotoxic Assessment : A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested for their cytotoxic effects on various cancer cell lines. The study found that modifications in the side chains significantly influenced the potency against tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
